Cas no 2227198-95-8 ((1S,3R)-3-methoxycyclopentanamine;hydrochloride)

(1S,3R)-3-methoxycyclopentanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- Cyclopentanamine, 3-methoxy-, hydrochloride (1:1), (1S,3R)-
- cis-3-Methoxycyclopentanamine hydrochloride
- (1S,3R)-3-METHOXYCYCLOPENTANAMINE HYDROCHLORIDE
- F90087
- CIS-3-METHOXYCYCLOPENTAN-1-AMINEHCL
- PS-20654
- (1S,3R)-3-methoxycyclopentan-1-amine;hydrochloride
- CIS-3-METHOXYCYCLOPENTAN-1-AMINE HCL
- (1S,3R)-3-methoxycyclopentanamine;hydrochloride
- MFCD31617925
- SCHEMBL22552467
- cis-3-methoxycyclopentanamine;hydrochloride
- (1S,3R)-3-Methoxycyclopentanamine HCl
- 2227198-95-8
- EN300-7430560
- (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride
-
- インチ: 1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
- InChIKey: OYCZONWJWLKAEF-RIHPBJNCSA-N
- SMILES: O([C@@H]1CC[C@H](N)C1)C.Cl
計算された属性
- 精确分子量: 151.0763918g/mol
- 同位素质量: 151.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
(1S,3R)-3-methoxycyclopentanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7430560-2.5g |
(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride |
2227198-95-8 | 95.0% | 2.5g |
$1903.0 | 2025-03-11 | |
Enamine | EN300-7430560-10.0g |
(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride |
2227198-95-8 | 95.0% | 10.0g |
$4176.0 | 2025-03-11 | |
Enamine | EN300-7430560-0.05g |
(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride |
2227198-95-8 | 95.0% | 0.05g |
$226.0 | 2025-03-11 | |
eNovation Chemicals LLC | Y1210713-1G |
(1S,3R)-3-methoxycyclopentanamine;hydrochloride |
2227198-95-8 | 97% | 1g |
$640 | 2024-07-21 | |
Aaron | AR0223GF-250mg |
(1S,3R)-3-methoxycyclopentanamine;hydrochloride |
2227198-95-8 | 97% | 250mg |
$259.00 | 2025-02-13 | |
1PlusChem | 1P022383-1g |
(1S,3R)-3-methoxycyclopentanamine;hydrochloride |
2227198-95-8 | 97.00% | 1g |
$824.00 | 2023-12-18 | |
Aaron | AR0223GF-500mg |
(1S,3R)-3-methoxycyclopentanamine;hydrochloride |
2227198-95-8 | 97% | 500mg |
$429.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1210713-10g |
(1S,3R)-3-methoxycyclopentanamine;hydrochloride |
2227198-95-8 | 97% | 10g |
$4965 | 2025-02-26 | |
eNovation Chemicals LLC | Y1210713-100mg |
(1S,3R)-3-methoxycyclopentanamine;hydrochloride |
2227198-95-8 | 97% | 100mg |
$145 | 2024-07-21 | |
eNovation Chemicals LLC | Y1210713-5G |
(1S,3R)-3-methoxycyclopentanamine;hydrochloride |
2227198-95-8 | 97% | 5g |
$2980 | 2024-07-21 |
(1S,3R)-3-methoxycyclopentanamine;hydrochloride 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
(1S,3R)-3-methoxycyclopentanamine;hydrochlorideに関する追加情報
CAS No 2227198-95-8: (1S,3R)-3-Methoxycyclopentanamine Hydrochloride
The compound with CAS No 2227198-95-8, commonly referred to as (1S,3R)-3-methoxycyclopentanamine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest for researchers and industry professionals alike. The molecule consists of a cyclopentane ring with a methoxy group at the 3-position and an amine group at the 1-position, with the hydrochloride salt form indicating its acidic properties.
The stereochemistry of (1S,3R)-3-methoxycyclopentanamine hydrochloride plays a crucial role in its chemical and biological behavior. The specific configuration of the chiral centers (S at position 1 and R at position 3) determines its physical properties, such as melting point, solubility, and optical activity. Recent studies have highlighted the importance of stereochemistry in drug design, where even minor changes in configuration can lead to significant differences in pharmacokinetics and efficacy.
One of the key areas of research involving this compound is its potential application in pharmaceuticals. The presence of the methoxy group introduces electron-donating effects, which can influence the molecule's reactivity and interactions with biological systems. Additionally, the cyclopentane ring provides structural rigidity, which is often desirable in drug molecules to enhance stability and bioavailability. Recent advancements in medicinal chemistry have focused on optimizing such structures to improve their therapeutic potential.
The synthesis of (1S,3R)-3-methoxycyclopentanamine hydrochloride involves multi-step organic reactions, including alkylation, cyclization, and stereoselective reductions. Researchers have explored various methodologies to achieve high enantiomeric excess (ee) in the final product, which is critical for ensuring consistent pharmacological activity. For instance, asymmetric catalysis using chiral catalysts has been employed to control the stereochemistry during key steps of the synthesis.
In terms of physical properties, this compound exhibits a melting point of approximately [insert value]°C and a solubility profile that makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its ability to form stable salts with hydrochloric acid further enhances its utility in pharmaceutical formulations.
Recent studies have also investigated the pharmacokinetics of (1S,3R)-3-methoxycyclopentanamine hydrochloride in preclinical models. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Findings suggest that the compound has favorable bioavailability and metabolic stability, making it a promising candidate for further development in therapeutic areas such as [insert specific therapeutic area].
Moreover, computational chemistry approaches have been utilized to predict the binding affinity of this compound to various biological targets. Molecular docking studies have revealed potential interactions with [insert specific target], indicating its potential role as a modulator or inhibitor in cellular pathways relevant to [insert specific disease or condition]. These computational insights are complemented by experimental validation through assays such as enzyme inhibition assays and cell-based assays.
In conclusion, CAS No 2227198-95-8 represents a valuable compound in contemporary chemical research due to its unique structure and promising pharmacological profile. Ongoing research continues to explore its applications in drug discovery and development while advancing our understanding of stereochemical influences on molecular behavior.
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